2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine 2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1020336-04-2
VCID: VC7580437
InChI: InChI=1S/C18H17F3N2O/c19-18(20,21)15-4-5-17(23-12-15)24-16-3-1-2-14(11-16)10-13-6-8-22-9-7-13/h1-5,10-12,22H,6-9H2
SMILES: C1CNCCC1=CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F
Molecular Formula: C18H17F3N2O
Molecular Weight: 334.342

2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine

CAS No.: 1020336-04-2

Cat. No.: VC7580437

Molecular Formula: C18H17F3N2O

Molecular Weight: 334.342

* For research use only. Not for human or veterinary use.

2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine - 1020336-04-2

Specification

CAS No. 1020336-04-2
Molecular Formula C18H17F3N2O
Molecular Weight 334.342
IUPAC Name 2-[3-(piperidin-4-ylidenemethyl)phenoxy]-5-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C18H17F3N2O/c19-18(20,21)15-4-5-17(23-12-15)24-16-3-1-2-14(11-16)10-13-6-8-22-9-7-13/h1-5,10-12,22H,6-9H2
Standard InChI Key UCWSAUMVNSJJNZ-UHFFFAOYSA-N
SMILES C1CNCCC1=CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine (CAS: 1373029-08-3) belongs to the class of trifluoromethylated pyridine derivatives conjugated with piperidine-phenoxy motifs . Its molecular formula is C18H19F3N2O, with a molar mass of 336.36 g/mol . The hydrochloride salt form (C18H20ClF3N2O) increases aqueous solubility for pharmacological testing, exhibiting a molecular weight of 372.81 g/mol .

Stereoelectronic Features

The molecule’s architecture combines three key domains:

  • Piperidine-4-ylidenemethyl group: A six-membered nitrogen-containing ring with an exocyclic double bond, enabling conformational flexibility and hydrogen-bonding interactions.

  • Phenoxy linker: Aromatic ether bridge providing rotational freedom while maintaining planarity for target engagement .

  • 5-Trifluoromethylpyridine: Electron-deficient pyridine ring with a CF3 group enhancing lipophilicity (logP ≈ 2.8) and metabolic stability .

The SMILES notation (FC(c1ccc(nc1)Oc1cccc(c1)C=C1CCNCC1)(F)F) confirms the connectivity, while X-ray crystallography reveals a dihedral angle of 67.5° between the phenoxy and pyridine planes .

Synthetic Methodologies and Optimization

Multi-Step Synthesis Protocol

Large-scale production (e.g., 100 mol batches) follows a five-step sequence :

Step 1: Friedel-Crafts alkylation of 3-hydroxybenzaldehyde with 4-chloropyridine-2-carboxylic acid yields 3-(pyridin-2-yloxy)benzaldehyde (78% yield).
Step 2: Condensation with piperidin-4-one via Knoevenagel reaction forms the piperidine-4-ylidenemethyl intermediate (91% purity by HPLC).
Step 3: Nucleophilic aromatic substitution introduces the trifluoromethyl group using CuI/1,10-phenanthroline catalysis (120°C, 24 h).
Step 4: Salt formation with HCl gas in ethyl acetate generates the hydrochloride form (mp 214–216°C) .
Step 5: Purification via recrystallization from acetonitrile/methyl tert-butyl ether achieves >99.5% chemical purity .

Critical Reaction Parameters

  • Temperature: Exceeding 130°C in Step 3 promotes decarboxylation side products (15–20% yield loss) .

  • Catalyst Loading: Optimal CuI concentration is 10 mol% to minimize metal contamination (<10 ppm) .

  • Solvent System: Acetonitrile enhances reaction homogeneity but requires strict anhydrous conditions .

ParameterOptimal ValueDeviation Impact
Reaction Temperature120°C>130°C: 20% yield loss
CuI Catalyst10 mol%<5 mol%: Incomplete substitution
Drying Time (Step 4)7 h at 40°CResidual solvent >0.1% if <5 h

Physicochemical and Spectroscopic Properties

Thermal and Solubility Profile

  • Melting Point: 214–216°C (hydrochloride salt)

  • Aqueous Solubility: 2.8 mg/mL (pH 7.4), increasing to 34 mg/mL at gastric pH 1.2

  • LogD (pH 7.4): 2.1 ± 0.3, reflecting moderate membrane permeability

Spectroscopic Fingerprints

  • 1H NMR (500 MHz, DMSO-d6): δ 8.71 (d, J=2.5 Hz, 1H, pyridine-H6), 7.89 (dd, J=8.7, 2.5 Hz, 1H, pyridine-H4), 7.45–7.38 (m, 3H, phenoxy-H), 6.62 (s, 1H, CH=), 3.51–3.42 (m, 4H, piperidine-H) .

  • 19F NMR: -62.4 ppm (CF3), -73.9 ppm (TFA counterion in free base).

  • HRMS: m/z 337.1421 [M+H]+ (calc. 337.1424) .

Biological Activity and Mechanism of Action

Structure-Activity Relationship (SAR) Insights

  • Trifluoromethyl Group: Replacement with Cl or Br reduces FAAH binding affinity by 30–50-fold .

  • Piperidine Geometry: The exocyclic double bond is critical for adopting the bioactive conformation (ΔG = -9.8 kcal/mol) .

  • Phenoxy Linker: Shortening to methylene decreases blood-brain barrier penetration (brain/plasma ratio 0.3 vs. 1.2) .

Applications in Medicinal Chemistry and Future Directions

Neurotherapeutic Development

Ongoing Phase II trials exploit derivatives for:

  • Osteoarthritis Pain: Despite negative analgesia in humans, PET imaging confirms 85% FAAH occupancy at 10 mg doses .

  • Cannabis Withdrawal: Modulating anandamide may alleviate withdrawal symptoms (NCT02849587) .

Synthetic Challenges and Innovations

  • Green Chemistry: Microwave-assisted synthesis reduces Step 3 duration from 24 h to 45 min (85% yield maintained) .

  • Continuous Flow Systems: Microreactor technology achieves 92% conversion in Step 1 with 50% solvent reduction .

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